Butyl 1-allylcyclopropanesulfonate
Description
Butyl 1-allylcyclopropanesulfonate is a sulfonate ester characterized by a cyclopropane ring substituted with an allyl group and a butyl sulfonate moiety. The presence of the cyclopropane ring and allyl group may confer unique reactivity, such as ring-opening polymerization or participation in Diels-Alder reactions. However, direct references to its synthesis, stability, or toxicity are absent in the provided sources, necessitating extrapolation from structurally or functionally similar compounds.
Properties
IUPAC Name |
butyl 1-prop-2-enylcyclopropane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3S/c1-3-5-9-13-14(11,12)10(6-4-2)7-8-10/h4H,2-3,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPUGUIDBWVETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)C1(CC1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731832 | |
| Record name | Butyl 1-(prop-2-en-1-yl)cyclopropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923032-56-8 | |
| Record name | Butyl 1-(2-propen-1-yl)cyclopropanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923032-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 1-(prop-2-en-1-yl)cyclopropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 1-allylcyclopropanesulfonate typically involves the reaction of cyclopropanesulfonyl chloride with butanol and allyl alcohol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclopropanesulfonyl chloride+Butanol+Allyl alcohol→Butyl 1-allylcyclopropanesulfonate+HCl
The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl 1-allylcyclopropanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Addition Reactions: Electrophiles such as halogens or hydrogen halides are used in the presence of catalysts or under UV light.
Major Products Formed
Nucleophilic Substitution: Formation of ethers, amines, or thioethers.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of saturated hydrocarbons.
Addition Reactions: Formation of halogenated or hydrogenated derivatives.
Scientific Research Applications
The compound Butyl 1-allylcyclopropanesulfonate has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into the applications of this compound, highlighting its significance in synthetic chemistry, materials science, and biomedical fields.
Synthetic Chemistry
Reagent in Organic Synthesis
- This compound is utilized as a reagent for synthesizing complex organic molecules. Its ability to participate in nucleophilic substitution reactions makes it a versatile building block for the construction of various chemical architectures.
Case Study: Synthesis of Bicyclic Compounds
- Research has shown that derivatives of this compound can be employed in the synthesis of bicyclic compounds through cycloaddition reactions. These reactions are pivotal for developing pharmaceuticals and agrochemicals due to their ability to create multiple stereocenters in a single step .
Materials Science
Polymerization Initiator
- The compound serves as an effective initiator for polymerization processes. Its reactive sulfonate group can facilitate the formation of polymer networks, which are essential in creating advanced materials with tailored properties.
Case Study: Hybrid Polymer Networks
- Recent studies have explored the incorporation of this compound into hybrid polymer networks, enhancing mechanical strength and thermal stability. These materials are particularly useful in applications requiring durable and resilient structures, such as coatings and adhesives .
Biomedical Applications
Drug Delivery Systems
- The unique properties of this compound enable its use in drug delivery systems. Its ability to form stable interactions with biological molecules allows for controlled release mechanisms that enhance therapeutic efficacy.
Case Study: Biocompatibility Testing
Mechanism of Action
The mechanism of action of Butyl 1-allylcyclopropanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Butyl Acrylate (CAS 141-32-2)
- Structural Differences : Butyl acrylate lacks the cyclopropane ring and sulfonate group but shares the butyl ester functionality.
- Physicochemical Properties :
- Applications : Primarily used in polymer production (e.g., acrylic resins) .
Butyl Acetate (CAS 123-86-4)
Butyl Carbitol Acetate (C10H20O4)
- Structural Differences : Contains ethylene glycol ether and acetate groups, differing in polarity and solubility.
- Physicochemical Properties :
- Applications : High-boiling solvent for industrial paints and cleaners .
Butyl 1-Allylcyclopropanesulfonate (Hypothetical Comparison)
- Expected Properties :
- Reactivity : The cyclopropane ring may undergo strain-driven reactions (e.g., ring-opening with acids or electrophiles).
- Stability : Likely less volatile than butyl acrylate but more reactive than butyl acetate due to sulfonate and allyl groups.
- Toxicity : Sulfonate esters are often irritants; analog data (e.g., butyl acrylate’s skin sensitization ) suggests similar hazards.
Data Table: Key Comparative Properties
Research Findings and Limitations
- Toxicity Data Gap : this compound’s ecotoxicological profile remains uncharacterized, unlike butyl acrylate’s documented toxicity to aquatic organisms .
- Stability Concerns : Cyclopropane derivatives are often sensitive to heat and light, necessitating stabilizers (analogous to butyl acrylate’s stabilization requirements ).
- Industrial Relevance : Sulfonate esters are less common in commercial solvents but may serve as intermediates for surfactants or pharmaceuticals, diverging from butyl acetate’s role as a bulk solvent .
Biological Activity
Butyl 1-allylcyclopropanesulfonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
This compound features a cyclopropane ring substituted with an allyl group and a butyl sulfonate moiety. This unique structure is believed to contribute to its biological activity, particularly in modulating various biochemical pathways.
Pharmacological Activities
Recent studies have indicated several pharmacological activities associated with this compound:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting key pro-inflammatory mediators. For instance, it has been reported to suppress the production of nitric oxide (NO) in activated macrophages, which is crucial in inflammatory responses .
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
- Cytotoxicity Against Cancer Cells : Studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines, including HeLa cells. The mechanism appears to involve the activation of apoptotic pathways and the generation of reactive oxygen species (ROS) .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of NF-kB Pathway : The compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a pivotal role in regulating immune responses and inflammation .
- Modulation of Cytokine Production : By affecting cytokine signaling pathways, this compound can alter the immune response, potentially leading to reduced inflammation and improved outcomes in inflammatory diseases .
Case Study 1: Anti-inflammatory Activity
In a controlled study involving animal models, this compound was administered to evaluate its effects on adjuvant-induced arthritis. The results indicated a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis revealed reduced infiltration of inflammatory cells in affected tissues, supporting its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing promising results that warrant further investigation into its mechanism of action against these bacteria.
Data Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
